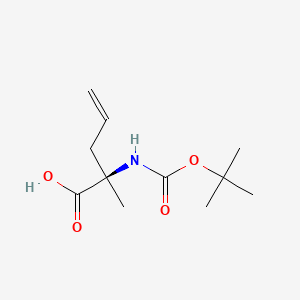

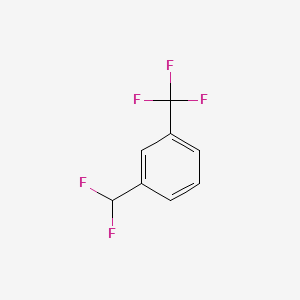

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

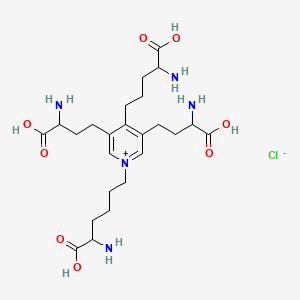

The compound you’re asking about seems to be a derivative of amino acids that are protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides. It protects the amino group, preventing it from reacting until the desired moment in the synthesis process .

Chemical Reactions Analysis

In the study I mentioned earlier, the researchers used the Boc-AAILs in dipeptide synthesis . They found that a distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhanced amide formation in the Boc-AAILs without the addition of a base .

Aplicaciones Científicas De Investigación

Synthesis of Optically Active γ,δ-Unsaturated α-Amino Acids : Sugiyama et al. (2013) developed a convenient synthesis method for δ,γ-unsaturated amino acids. They used (R)-tert-butanesulfinamide and glyoxylic acid to produce (R)-2-((R)-tert-butanesulfinamido)pent-4-enoic acid with high diastereoselectivity, demonstrating the compound's usefulness in creating structurally complex amino acids (Sugiyama, Imai, & Ishii, 2013).

Renin Inhibitors and Angiotensinogen Analogues : Thaisrivongs et al. (1987) described the synthesis of a protected carboxylic acid, useful as an intermediate for preparing renin inhibitory peptides. Their work highlights the importance of such compounds in developing potent inhibitors of human plasma renin, a key enzyme in blood pressure regulation (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Precursor of trans-4-Methylproline : Nevalainen and Koskinen (2001) synthesized (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide and used it in the hydrogenation process. The product of this process served as a precursor for trans-4-methylproline, showing the role of such compounds in synthesizing amino acid derivatives (Nevalainen & Koskinen, 2001).

Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : Davies et al. (1997) used similar compounds in the asymmetric synthesis of unsaturated β-amino acid derivatives. This showcases the compound's significance in the stereoselective creation of bioactive molecules (Davies, Fenwick, & Ichihara, 1997).

Synthesis of Microsporin B : Swaroop et al. (2014) prepared key isomers of an unusual amino acid residue, crucial in the synthesis of microsporin B, an important natural product. This research demonstrates the role of such compounds in the synthesis of complex natural molecules (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Propiedades

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMAKOPYGXUPPU-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652928 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129786-68-1 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)